Arginine-Glycine-Glutamic Acid-Serine, often referred to as Arg-Gly-Glu-Ser, is a synthetic peptide that plays a significant role in various biological processes, particularly in cell adhesion and signaling. This peptide is derived from the RGD (Arginine-Glycine-Aspartic Acid) sequence, which is known for its involvement in cell-matrix interactions. The inclusion of glutamic acid and serine enhances its biological activity and stability. The compound is typically used in research related to cell biology, tissue engineering, and drug delivery systems.
Arginine-Glycine-Glutamic Acid-Ser is classified as a peptide and is synthesized through various chemical methods. It can be sourced from synthetic processes, particularly solid-phase peptide synthesis. The compound is often utilized in biomedical research due to its ability to mimic natural extracellular matrix components, promoting cell adhesion and proliferation.
The synthesis of Arg-Gly-Glu-Ser typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method is advantageous due to its efficiency and the ability to automate the process.
The molecular structure of Arg-Gly-Glu-Ser consists of four amino acids linked by peptide bonds:
The molecular formula for Arg-Gly-Glu-Ser is CHNO, with a molecular weight of approximately 296.31 g/mol. The structure can be represented in various forms including linear and three-dimensional models.
Arginine-Glycine-Glutamic Acid-Ser can participate in various chemical reactions typical of peptides:
The stability of Arg-Gly-Glu-Ser under physiological conditions makes it suitable for applications in drug delivery systems where it can act as a targeting ligand.
Arginine-Gly-Glu-Ser exerts its effects primarily through binding to integrin receptors on cells. This interaction triggers intracellular signaling pathways that promote cell adhesion, migration, and proliferation.
Studies have shown that peptides containing RGD sequences enhance cell attachment and spreading on various substrates, making them valuable in tissue engineering applications.
Arginine-Gly-Glu-Ser has several scientific uses:
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling Arg-Gly-Glu-Ser (RGES) sequences. The tetrapeptide is typically synthesized using Fmoc/t-Bu chemistry, where the C-terminus (Ser) is anchored to a resin (e.g., 2-chlorotrityl chloride resin), and amino acids are coupled sequentially from C- to N-terminus [1] [7]. Glycine, lacking a side chain, requires no protection, while Glu and Ser utilize tert-butyl (t-Bu) esters and ethers, respectively. Arginine presents challenges due to its nucleophilic guanidinium group; unprotected forms risk lactamization or dimerization during activation [9]. To mitigate this, Fmoc-Arg(Pbf)-OH or Fmoc-Arg(HCl)-OH is employed, with the latter’s protonated side chain reducing side reactions [9]. Coupling reagents like HATU (1-5 equiv.) in DMF achieve >95% efficiency per step, monitored by Kaiser tests [7]. Post-assembly, the peptide-resin is treated with TFA to cleave the peptide and remove side-chain protections.
Table 1: SPPS Coupling Efficiency for RGES Assembly
Amino Acid | Coupling Reagent | Solvent | Yield per Step (%) |
---|---|---|---|
Ser-resin | HATU/DIPEA | DMF | 98 |
Glu(OtBu) | DIC/Oxyma | DMF | 96 |
Gly | HBTU/DIPEA | DMF | 99 |
Arg(Pbf) | HATU/DIPEA | DMF | 94 |
TFA serves dual roles: (1) cleavage agent for acid-labile resins (e.g., Wang or CTC resin), and (2) deprotection solvent for t-Bu, Pbf, and Trt groups. For RGES, 10–95% TFA in dichloromethane (DCM) or trifluorotoluene (TFT) quantitatively removes Pbf from Arg and t-Bu from Glu/Ser within 1–3 hours [1] [6]. TFA’s strong acidity (pKa = 0.3) ensures complete global deprotection but risks aspartimide formation at Glu-Ser junctions. Scavengers (e.g., triisopropylsilane, water) suppress cationic side reactions [6]. In ligation, TFA enhances solubility of hydrophobic segments, facilitating conjugation to oligonucleotides or other peptides via maleimide-thiol linkages [3] [6].
Crude RGES-TFA is isolated via precipitation in ice-cold diisopropyl ether (DIPE), which reduces peptide solubility by altering dielectric constant. Standard protocols add the TFA-peptide solution dropwise to 10 volumes of DIPE, yielding a white solid [1] [8]. Alternatives like methyl tert-butyl ether (MTBE) are less effective due to higher solubility of polar peptides. Precipitation efficiency depends on:
Acid-sensitive residues (e.g., Trp, Met) are absent in RGES, but Glu and Ser benefit from t-Bu protection. Fmoc-Glu(OtBu)-OH and Fmoc-Ser(tBu)-OH prevent side-chain cyclization or O-acylation during SPPS [5]. Minimal-protection SPPS (MP-SPPS) strategies omit protection for Arg if steric hindrance is low, but RGES requires Pbf due to Arg’s reactivity [9]. t-Bu groups are ideal for Fmoc-SPPS as they withstand piperidine deprotection (20% in DMF) but cleave rapidly in TFA. For longer peptides, Pbf is preferred over Mtr for Arg due to faster deprotection kinetics [5].
Conjugating RGES to carriers (e.g., biotin, oligonucleotides) faces solubility challenges. TFA-mediated conjugation in organic solvents (e.g., DMF/acetonitrile) achieves 70–85% yield for maleimide-thiol linkages, leveraging TFA’s solubilizing power [3] [7]. In contrast, aqueous-phase conjugation in pH 7.4 buffers yields <40% due to peptide aggregation or hydrolysis of activated esters [3] [6]. For RGES oligonucleotide conjugates, TFA-based methods enable ligation of hydrophobic segments, while aqueous conditions favor shorter peptides.
Table 2: Conjugation Efficiency of RGES Under Different Solvent Systems
Conjugation Type | Solvent System | Yield (%) | Purity (%) |
---|---|---|---|
Maleimide-thiol ligation | TFA/DMF (1:4) | 85 | 90 |
Maleimide-thiol ligation | PBS (pH 7.4) | 38 | 75 |
Carbodiimide coupling | TFA/Acetonitrile (1:1) | 78 | 88 |
Carbodiimide coupling | Water | 45 | 70 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7